3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
CAS No.:
Cat. No.: VC15953438
Molecular Formula: C10H13N3OS
Molecular Weight: 223.30 g/mol
* For research use only. Not for human or veterinary use.
![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene -](/images/structure/VC15953438.png)
Specification
Molecular Formula | C10H13N3OS |
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Molecular Weight | 223.30 g/mol |
IUPAC Name | 3-thiophen-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
Standard InChI | InChI=1S/C10H13N3OS/c1-2-8(15-7-1)9-12-10(14-13-9)3-5-11-6-4-10/h1-2,7,11H,3-6H2,(H,12,13) |
Standard InChI Key | DCZJMFATNFFFHC-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12N=C(NO2)C3=CC=CS3 |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a spirocyclic system where a 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene core is fused with a thiophen-2-yl group. The spiro junction at the fourth carbon of the piperidine-like ring creates a rigid three-dimensional structure, which is critical for its interactions with biological targets . The thiophene moiety introduces electron-rich aromaticity, enhancing the compound’s ability to engage in π-π stacking and hydrophobic interactions.
Key physicochemical parameters include:
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Molecular Formula: C₁₃H₁₃N₃OS
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Molecular Weight: 267.33 g/mol
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logP: Estimated at 2.7–3.1, indicating moderate lipophilicity .
These properties suggest favorable membrane permeability, a trait shared with structurally related spirohydantoins known for their oral bioavailability .
Synthetic Pathways and Optimization
Historical Synthesis Approaches
Early synthetic routes for analogous spirocyclic compounds involved cyclocondensation reactions between piperidine derivatives and amidoximes. For example, GB1331557A describes the preparation of 1-oxa-2,4,8-triazaspiro[4.5]dec-2-enes via elimination of protective groups (e.g., methyl or benzyl esters) from intermediate esters . Adapting this method, 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene could be synthesized by introducing the thiophene substituent during the amidoxime formation stage.
Modern High-Throughput Techniques
Advances in high-throughput experimentation (HTE) have enabled rapid optimization of coupling reactions. For instance, spirohydantoins like 1,3,8-triazaspiro[4.5]decane-2,4-diones were optimized using HTE to refine C-N coupling conditions, achieving improved yields and purity . Similar strategies could be applied to the target compound to explore substituent effects on reactivity and selectivity.
Comparative Analysis with Structural Analogs
The table below contrasts 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene with related spirocyclic compounds:
The thiophene derivative’s distinct electronic profile may confer unique target selectivity compared to phenyl or benzodioxan analogs.
Future Directions and Applications
Targeted Drug Design
Rational modification of the thiophene substituent could optimize pharmacokinetic properties. For example, fluorination might enhance metabolic stability, while sulfonation could improve solubility.
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